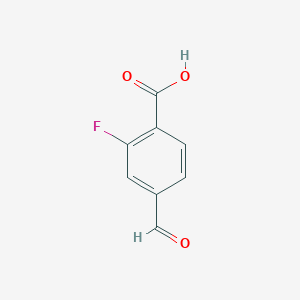

2-Fluoro-4-formylbenzoic acid

描述

Significance of Fluorinated Aromatic Carboxylic Acids in Contemporary Chemistry

The incorporation of fluorine into organic molecules, particularly aromatic carboxylic acids, is a widely employed strategy in modern chemistry, especially in drug discovery and materials science. chemeurope.comhokudai.ac.jp The fluorine atom, despite its minimal size—only slightly larger than a hydrogen atom—is the most electronegative element, which profoundly alters the electronic properties of a molecule. tandfonline.com

This strategic fluorination can lead to several beneficial modifications:

Altered Physicochemical Properties: Fluorine's high electronegativity can lower the pKa of a nearby carboxylic acid group, affecting its acidity and ionization state at physiological pH. It also influences lipophilicity, which is a critical factor for a molecule's ability to permeate biological membranes. tandfonline.comnih.gov

Improved Binding Affinity: Fluorine atoms can participate in favorable noncovalent interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets like proteins and enzymes. This can lead to more potent and selective drug candidates. nih.gov

Consequently, fluorinated aromatic carboxylic acids are considered highly valuable building blocks for creating new pharmaceuticals, agrochemicals, and advanced functional materials. hokudai.ac.jp

Overview of Formylbenzoic Acid Derivatives in Organic Synthesis and Medicinal Chemistry

Formylbenzoic acid derivatives are a class of compounds that contain both an aldehyde and a carboxylic acid functional group on a benzene (B151609) ring. chemicalbook.com This bifunctional nature makes them exceptionally versatile intermediates in organic synthesis. chemicalbook.com The aldehyde group can participate in a wide range of reactions, including condensations, oxidations, and nucleophilic additions, while the carboxylic acid group can undergo esterification and amidation. chemicalbook.com

These derivatives are particularly important as starting materials for a variety of molecules:

Heterocyclic Compounds: They are key precursors in multicomponent reactions, such as the Strecker and Ugi reactions, which are efficient methods for synthesizing complex heterocyclic structures like isoindolinones and other pharmacologically relevant scaffolds. researchgate.net

Pharmaceutical and Material Intermediates: Formylbenzoic acids are widely used in the production of medicines, pesticides, dyes, liquid crystal materials, and polymers. chemicalbook.com For example, 4-Formylbenzoic acid serves as an important intermediate in the synthesis of terephthalic acid, a major commodity chemical. chemicalbook.commedchemexpress.com

The ability to selectively react one functional group while leaving the other intact provides chemists with a powerful tool for constructing complex molecular architectures.

Research Rationale for 2-Fluoro-4-formylbenzoic Acid Investigations

The research interest in this compound stems directly from the combined advantages of its constituent parts. This single molecule offers the strategic benefits of a fluorinated aromatic system alongside the synthetic versatility of a formylbenzoic acid.

The rationale for its investigation is multifaceted:

A Versatile Trifunctional Building Block: The presence of three distinct and reactive sites—the carboxylic acid, the aldehyde, and the activated aromatic ring—makes it a highly sought-after precursor for creating complex and novel molecules. Chemists can exploit the differential reactivity of these groups to build molecular frameworks that would be difficult to access otherwise.

Access to Novel Fluorinated Compounds: It provides a direct pathway to new classes of fluorinated compounds. By using this molecule as a starting point, the beneficial properties of fluorine can be systematically incorporated into new drug candidates and materials. For instance, related fluorinated benzoic acid derivatives have been used to prepare retinoid-X-receptor antagonists, which are potential treatments for cancer and metabolic diseases. nih.gov

Exploration of New Chemical Space: The unique electronic and steric properties of this compound allow researchers to explore new areas of chemical space. Its derivatives are prime candidates for screening libraries in the search for new bioactive compounds with unique pharmacological profiles.

In essence, this compound serves as a specialized and powerful tool, enabling chemists to merge the proven benefits of fluorine in medicinal chemistry with the synthetic utility of bifunctional aromatic compounds, thereby accelerating the discovery of next-generation pharmaceuticals and materials.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 4-Formylbenzoic acid |

| Terephthalic acid |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-fluoro-4-formylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FO3/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBTIUAFUJPATDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30593798 | |

| Record name | 2-Fluoro-4-formylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

604000-97-7 | |

| Record name | 2-Fluoro-4-formylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-4-formylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Fluoro 4 Formylbenzoic Acid

Regioselective Fluorination Strategies in Aromatic Carboxylic Acid Synthesis

The introduction of fluorine into aromatic carboxylic acids is a critical aspect of modern organic chemistry, driven by the unique properties fluorinated molecules exhibit. numberanalytics.com Achieving regioselectivity—the precise placement of the fluorine atom on the aromatic ring—is a significant challenge that chemists address through various advanced techniques.

Deoxyfluorination and Decarboxyfluorination Approaches to Acyl Fluorides

A prominent strategy for synthesizing fluorinated aromatic compounds involves the conversion of readily available carboxylic acids into acyl fluorides, which are versatile intermediates. nih.govorganic-chemistry.org Deoxyfluorination, the replacement of a hydroxyl group with a fluorine atom, is a direct method to access these valuable compounds from carboxylic acids. organic-chemistry.orgresearchgate.net

A variety of reagents have been developed for this transformation. Traditional sulfur-based reagents like DAST (diethylaminosulfur trifluoride) are effective but can be difficult to handle. nih.gov Modern advancements have introduced milder and more practical alternatives. For instance, the combination of potassium fluoride (B91410) (KF) with highly electron-deficient fluoroarenes provides an efficient method for producing acyl fluorides. organic-chemistry.org Another approach utilizes 3,3-Difluoro-1,2-diphenylcyclopropene (CpFluor), a bench-stable reagent that facilitates deoxyfluorination under neutral conditions, avoiding the need for bases or additives. organic-chemistry.org Similarly, the inexpensive and commercially available reagent pentafluoropyridine (B1199360) (PFP) can be used to generate acyl fluorides from a range of carboxylic acids under mild conditions. worktribe.com

Recent research has also focused on novel reagent systems. An in situ generated pyridinium (B92312) trifluoromethoxide salt (PyOCF3) has proven to be a highly effective deoxyfluorination reagent with a wide substrate scope and high functional group tolerance. nih.gov Photoredox catalysis using visible light offers another innovative path, enabling the direct, redox-neutral conversion of aliphatic carboxylic acids to alkyl fluorides, a method that highlights the ongoing evolution in the field. organic-chemistry.orgnih.govnih.gov

Decarboxyfluorination is another key transformation where a carboxylic acid derivative is converted into a fluorinated compound with the loss of carbon dioxide. researchgate.net While highly effective for aliphatic carboxylic acids, traditional silver-catalyzed decarboxylative fluorination methods using reagents like Selectfluor are often inert for aromatic carboxylic acids. google.comresearchgate.net However, photoredox catalysis has shown promise in overcoming this limitation for aliphatic acids, suggesting potential future pathways for aromatic systems. organic-chemistry.org

Table 1: Selected Reagents for Deoxyfluorination of Carboxylic Acids

| Reagent/System | Key Features | Reference |

|---|---|---|

| Potassium Fluoride (KF) & Fluoroarenes | Cost-effective; compatible with various functional groups. | organic-chemistry.org |

| CpFluor | Bench-stable; operates under neutral conditions without additives. | organic-chemistry.org |

| Pentafluoropyridine (PFP) | Inexpensive; mild conditions; can be used for one-pot amidation. | worktribe.com |

| PyOCF3 (in situ) | Mild; wide substrate scope; high functional group tolerance. | nih.gov |

| Photoredox Catalysis | Uses visible light; redox-neutral; operationally simple. | organic-chemistry.orgnih.gov |

Electrochemical Methods for Fluorination of Aromatic Compounds

Electrochemical fluorination (ECF) represents a significant advancement in green and sustainable chemistry, offering a reagent-free alternative to traditional methods that often use hazardous chemicals like elemental fluorine. numberanalytics.comacs.org This technique uses an electrochemical cell to introduce fluorine atoms directly into organic molecules in a single, controlled step. acs.orglew.ro

The process involves the anodic oxidation of an aromatic substrate in the presence of a fluoride source. numberanalytics.com The choice of supporting fluoride salt and electrolytic solvent is crucial for achieving efficient and selective fluorination. acs.org Common fluoride sources include salts like Et3N·3HF and, more recently, inexpensive and widely available hexafluorosilicate (B96646) salts. lew.rowikipedia.orgacs.org

Electrochemical methods offer high control over reaction conditions by adjusting parameters such as electrode potential, electrolyte, and solvent. numberanalytics.com This control allows for highly selective fluorinations, introducing single fluorine atoms or small fluorinated groups into molecules of interest. lew.ro The technology is scalable and reduces environmental impact by avoiding hazardous reagents. numberanalytics.comacs.org There are two main commercialized ECF processes: the Simons process, which uses electrolysis in a solution of hydrogen fluoride, and the Phillips Petroleum process, which employs porous graphite (B72142) anodes in molten potassium fluoride. wikipedia.org

Targeted Synthesis of 2-Fluoro-4-formylbenzoic Acid and its Structural Analogues

The specific synthesis of this compound and its related structures often involves multi-step processes starting from commercially available materials.

Preparation of 3-Fluoro-4-formylbenzoic Acid and 3,5-Difluoro-4-formylbenzoic Acid

The synthesis of structural analogues such as 3-Fluoro-4-formylbenzoic acid (CAS 193290-80-1) and 3,5-Difluoro-4-formylbenzoic acid (CAS 736990-88-8) has been documented. biosynth.comsigmaaldrich.com For example, a synthetic route to 3-fluoro-4-hydroxybenzoic acid, a related precursor, involves the refluxing of 3-fluoro-4-methoxybenzoic acid with hydrogen bromide and acetic acid. prepchem.com Another approach to synthesizing fluorobenzoic acids involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents. arkat-usa.org

The synthesis of 3,5-Difluorobenzoic acid can be achieved through the oxidation of 3,5-difluorobenzaldehyde (B1330607) using reagents like hydrogen peroxide catalyzed by diphenyl diselenide, which aligns with green chemistry principles. chemicalbook.com The synthesis of 3,5-dimethoxy-2,4-difluorobenzoic acid, a key intermediate for other complex molecules, has been accomplished from 2,3,4,5-tetrafluorobenzoic acid through a sequence of nitration, methoxyl substitution, reduction, and diazotization. researchgate.net

Novel Synthetic Routes for Formylbenzoic Acid Derivatives

Research into the synthesis of formylbenzoic acid derivatives is ongoing, with new methods aiming to improve efficiency and yield. chemicalbook.com A versatile route to novel 4-(branched alkyl)benzoic acids begins with a Wittig reaction using readily available aldehydes or ketones. nih.gov For the synthesis of 4-fluoro-2-methylbenzoic acid, a Friedel-Crafts acylation of m-fluorotoluene with trichloroacetyl chloride, followed by hydrolysis and acidification, yields a mixture of isomers that can be separated. google.com Another method for synthesizing 2-fluoro-4-methylbenzoic acid involves the reaction of 4-bromo-3-fluorotoluene (B33196) with n-butyllithium followed by quenching with solid carbon dioxide. guidechem.com

The synthesis of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid derivatives has been reported as part of a search for new antimicrobial agents, highlighting the importance of these structures in medicinal chemistry. nih.gov

Green Chemistry and Sustainable Synthetic Approaches for this compound

The principles of green chemistry are increasingly influencing the synthesis of fluorinated aromatic compounds. The goal is to develop methods that are more environmentally benign, for example, by using water as a solvent or employing catalytic systems that minimize waste. chemicalbook.comglobalscientificjournal.com

Electrochemical fluorination is a prime example of a green synthetic approach, as it avoids the use of hazardous fluorinating reagents and is generally easy to scale up. numberanalytics.comacs.org The use of inexpensive and abundant fluoride sources like hexafluorosilicate salts further enhances the sustainability of this method. acs.org

Another green strategy involves the catalytic oxidation of aldehydes to carboxylic acids. For instance, the synthesis of 3,5-difluorobenzoic acid can be performed in water using diphenyl diselenide as a catalyst and hydrogen peroxide as the oxidant, representing a clean and efficient process. chemicalbook.com These sustainable approaches are critical for the future of chemical manufacturing, aiming to reduce the environmental footprint associated with the production of valuable chemical compounds.

Mechanistic Studies and Reactivity of 2 Fluoro 4 Formylbenzoic Acid

Intramolecular Interactions and Conformational Dynamics of Fluoroformylbenzoic Acids

The conformational landscape of fluorinated benzoic acids is a subject of detailed research, as the non-covalent interactions within these molecules dictate their stable forms and the energy barriers for interconversion. While direct experimental studies on the conformational dynamics of 2-fluoro-4-formylbenzoic acid are not extensively documented, valuable insights can be drawn from investigations into structurally related compounds like 2-fluoro-4-hydroxybenzoic acid and 2-fluorobenzoic acid.

In fluorinated benzoic acids, the presence of both a hydrogen bond donor (the carboxylic acid's hydroxyl group) and potential acceptors (the carbonyl oxygen and the fluorine atom) allows for the formation of intramolecular hydrogen bonds. These interactions play a significant role in stabilizing certain conformers.

For the related compound, 2-fluoro-4-hydroxybenzoic acid, studies have identified different conformers based on the orientation of the carboxylic acid group. researchgate.netmdpi.com The trans-carboxylic acid conformers feature an intramolecular hydrogen bond between the hydrogen of the carboxylic acid and the carbonyl oxygen. mdpi.com In contrast, the cis-carboxylic acid conformer allows for an intramolecular hydrogen bond between the carboxylic acid's hydrogen and the ortho-positioned fluorine atom. mdpi.com This O-H···F hydrogen bond is generally considered weaker than the O-H···O=C bond. mdpi.com

In the case of 2-fluorobenzoic acids, a coupling pathway dictated by a hydrogen bond has been observed. d-nb.infonih.govbeilstein-journals.org The stability of conformers involving an intramolecular O-H···F hydrogen bond is a topic of ongoing investigation, with geometric constraints imposed by the ring structure influencing its favorability. beilstein-journals.org For this compound, similar intramolecular interactions are expected to influence its conformational equilibrium. The relative strengths of the O-H···O=C (carboxyl), O-H···O=C (formyl), and O-H···F hydrogen bonds would determine the most stable conformer.

Conformational switching, the conversion of a molecule from one stable conformation to another, can be induced by external stimuli such as light. In molecules with multiple functional groups, this can occur through local or remote mechanisms.

Studies on 2-fluoro-4-hydroxybenzoic acid isolated in argon matrices have demonstrated that near-infrared irradiation can induce conformational changes. researchgate.netmdpi.com By selectively exciting the vibrational overtones of the hydroxyl groups, researchers could convert a more stable trans-carboxylic acid conformer into a higher-energy cis form. researchgate.netmdpi.com This process can be initiated by exciting the carboxylic OH group itself (a 'local' switch) or by exciting a different functional group, such as the phenolic OH group at the 4-position, which then remotely triggers the conformational change of the carboxylic acid group ('remote' switching). researchgate.netmdpi.com Experimental findings on 2-fluoro-4-hydroxybenzoic acid indicated that the 'local' excitation was only slightly more efficient than the 'remote' one, highlighting that energy can be effectively transferred across the molecule to induce conformational changes. researchgate.netmdpi.com These findings suggest that similar local and remote conformational switching could potentially be induced in this compound by selectively exciting its functional groups.

At low temperatures, the interconversion between conformers can occur through quantum mechanical tunneling, even when the molecule lacks sufficient thermal energy to overcome the activation barrier. This phenomenon is particularly relevant for processes involving the movement of light atoms like hydrogen.

In the study of 2-fluoro-4-hydroxybenzoic acid, the higher-energy cis conformer, formed by irradiation, was observed to spontaneously convert back to the more stable trans conformer via tunneling. researchgate.netmdpi.com The rate of this tunneling process could also be significantly increased by selectively exciting the OH vibrational overtones of the cis conformer. researchgate.netmdpi.com The half-life of this spontaneous conversion is a measure of the stability of the higher-energy conformer and the height of the energy barrier for interconversion. mdpi.com It is plausible that similar tunneling phenomena would govern the interconversion between different conformers of this compound at low temperatures.

Carbonyl Group Reactivity and Derivatization Strategies

The presence of a formyl (aldehyde) group makes this compound a versatile building block for the synthesis of more complex molecules. The reactivity of this carbonyl group can be harnessed for various applications, including the development of analytical methods and the construction of novel chemical entities.

The aldehyde functionality of this compound allows for derivatization reactions to enhance its detection in analytical techniques like high-performance liquid chromatography (HPLC). Chemiluminescence derivatization is a particularly sensitive method.

Aromatic aldehydes can be derivatized using reagents that, upon reaction, form highly chemiluminescent products. For instance, 5-amino-4-sulfanylphthalhydrazide (ASPH) has been used as a chemiluminescence derivatization reagent for aromatic aldehydes. nih.gov In this method, the aldehyde reacts with ASPH to form a 2-arylbenzothiazole derivative that generates intense light upon oxidation. nih.gov Notably, 4-formylbenzoic acid, a close structural analog of the target molecule, was successfully used as a model compound in the optimization of these derivatization conditions. nih.gov This suggests that this compound could be similarly derivatized for highly sensitive detection. The detection limits for aromatic aldehydes using this method are in the femtomole range. nih.gov

Another common derivatizing agent for aldehydes is 2,4-dinitrophenylhydrazine (B122626) (DNPH). nih.govhitachi-hightech.com The resulting DNPH-hydrazones can be detected by UV, but a more sensitive approach involves a chemiluminescence detection method where UV irradiation of the DNPH-aldehyde derivative produces singlet oxygen, which then reacts with luminol (B1675438) to produce a strong light signal. nih.gov

These derivatization strategies highlight the potential for developing highly sensitive analytical methods for the quantification of this compound in various matrices.

The formyl group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases (or imines). researchgate.net This reaction is fundamental in organic synthesis and is characterized by the formation of a carbon-nitrogen double bond.

The formation of a Schiff base typically occurs under mild conditions, often with acid or base catalysis, and involves the initial formation of a carbinolamine intermediate followed by dehydration. researchgate.net The resulting Schiff base can be a stable compound, particularly when the groups attached to the C=N bond are aromatic.

The versatility of this reaction is demonstrated in the synthesis of various derivatives using 4-formylbenzoic acid as a starting material. For example, it has been used to create novel thiazole (B1198619) derivatives with antibacterial activity researchgate.net and to synthesize liquid crystals. mdpi.com In one instance, a Schiff base was formed by reacting 4-formylbenzoic acid with 4-hexyloxyaniline. mdpi.com In another, 4-formylbenzoic acid was reacted with 3-amino-4-methylpyridine (B17607) to create a novel linker for coordination polymers. acs.orgul.ie Furthermore, a patent describes the synthesis of a Schiff base nickel complex from an adamantyl ester of 4-formylbenzoic acid and o-aminobenzenethiol for use in chemically modified electrodes. google.com

Given these examples with the closely related 4-formylbenzoic acid, it is clear that the formyl group in this compound provides a reactive handle for the synthesis of a wide array of new compounds with potentially interesting properties and applications. The presence of the fluorine atom and the carboxylic acid group can further modulate the reactivity and properties of the resulting Schiff bases.

Wittig Reaction and Other Aldehyde Functionalizations

The aldehyde group of this compound is a key site for carbon-carbon bond formation and other functionalizations. One of the most prominent reactions involving the aldehyde is the Wittig reaction, a powerful method for the synthesis of alkenes from carbonyl compounds. mnstate.edu In this reaction, the aldehyde is treated with a phosphorus ylide (Wittig reagent), which is typically prepared by the deprotonation of a phosphonium (B103445) salt. The reaction proceeds through a betaine (B1666868) intermediate, which then collapses to form an alkene and triphenylphosphine (B44618) oxide. mnstate.edu The Wittig reaction is highly versatile and allows for the introduction of a wide range of substituents, depending on the structure of the ylide.

Beyond the Wittig reaction, the aldehyde functionality can undergo various other transformations. For instance, it can be oxidized to a second carboxylic acid group or reduced to a hydroxymethyl group. The formyl group also serves as an electrophilic site for condensation reactions with nucleophiles such as amines and hydrazides, leading to the formation of imines and hydrazones, respectively. These reactions are often catalyzed by acids and are crucial for the synthesis of various heterocyclic compounds.

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety of this compound is another versatile handle for chemical modification, enabling the synthesis of a variety of derivatives.

The carboxylic acid can readily undergo esterification with alcohols or amidation with amines to form the corresponding esters and amides. These reactions typically require activation of the carboxylic acid, which can be achieved through various methods. For instance, the use of coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) facilitates amide bond formation. nih.gov Another approach involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then reacts with an alcohol or amine. The choice of reagents and conditions can be tailored to achieve high yields and purity of the desired product. rsc.org

The carboxylate group, formed by the deprotonation of the carboxylic acid, can act as a ligand to coordinate with metal ions, leading to the formation of coordination polymers. These materials consist of repeating coordination entities extending in one, two, or three dimensions. The structure and properties of the resulting coordination polymer are influenced by the coordination geometry of the metal ion, the nature of the organic ligand, and the presence of other co-ligands or solvent molecules. The rigid and functionalized nature of the 2-fluoro-4-formylbenzoate ligand can lead to the formation of interesting network structures with potential applications in areas such as catalysis, gas storage, and luminescence.

Influence of Fluorine Substituent on Aromatic Reactivity

The fluorine atom at the 2-position of the benzoic acid ring significantly influences the reactivity of the aromatic system towards both electrophilic and nucleophilic substitution reactions.

In electrophilic aromatic substitution (EAS), an electrophile replaces an atom, typically hydrogen, on the aromatic ring. dalalinstitute.com The reactivity of the ring towards EAS is governed by the electronic effects of the existing substituents. The carboxylic acid and formyl groups are electron-withdrawing and thus deactivate the ring towards electrophilic attack. wikipedia.orglibretexts.org The fluorine atom, being highly electronegative, also exerts a deactivating inductive effect. However, it can also donate electron density to the ring through resonance. wikipedia.org

The directing effect of the substituents determines the position of the incoming electrophile. Both the carboxyl and formyl groups are meta-directing. The fluorine atom, like other halogens, is an ortho-, para-director. wikipedia.org The interplay of these directing effects will determine the regioselectivity of any electrophilic substitution reaction on this compound. Generally, electron-withdrawing groups make the aromatic ring less nucleophilic and thus less reactive towards electrophiles. wikipedia.org

Nucleophilic aromatic substitution (SNA) involves the replacement of a leaving group on an aromatic ring by a nucleophile. masterorganicchemistry.com This type of reaction is favored when the aromatic ring is substituted with strong electron-withdrawing groups, which can stabilize the negatively charged intermediate (Meisenheimer complex) that is formed. masterorganicchemistry.com The presence of the electron-withdrawing formyl and carboxylic acid groups, along with the fluorine atom, makes the aromatic ring of this compound susceptible to nucleophilic attack.

The fluorine atom itself can act as a leaving group in SNA reactions, particularly when there are strong electron-withdrawing groups positioned ortho or para to it. masterorganicchemistry.com The rate of SNA reactions is highly dependent on the nature of the nucleophile, the leaving group, and the solvent. The presence of the fluorine atom can influence the compound's reactivity and polarity, potentially enhancing its interaction with other molecules. cymitquimica.com

Advanced Spectroscopic Characterization and Computational Analysis of 2 Fluoro 4 Formylbenzoic Acid

Vibrational Spectroscopy for Conformational Elucidation

Vibrational spectroscopy serves as a powerful tool for probing the conformational landscape of molecules. For compounds like 2-Fluoro-4-formylbenzoic acid, which possesses rotational freedom around its single bonds, multiple conformers can exist.

Matrix-isolation infrared (MI-IR) spectroscopy is a high-resolution technique that allows for the trapping and study of individual molecular conformers at cryogenic temperatures. researchgate.net By isolating molecules in an inert gas matrix, such as argon or nitrogen, intermolecular interactions are minimized, and the resulting sharp spectral bands can be assigned to specific conformations. researchgate.netmdpi.com

In a study of the related molecule 2-fluorobenzoic acid, DFT calculations predicted four conformers: two low-energy cis forms and two higher-energy trans forms. nih.gov Using MI-IR spectroscopy, researchers were able to trap and identify the two lower-energy conformers. nih.gov This technique, combined with quantum-chemical calculations, provides an accurate method for the structural analysis and unequivocal vibrational identification of different conformers. mdpi.com A similar approach can be applied to this compound to identify its stable conformers and assign their characteristic vibrational frequencies. The isolation of the molecule hinders its rotation, providing access to pure vibrational features that can be compared with theoretical predictions. researchgate.net

The study of vibrational overtones, which arise from the absorption of photons with energies corresponding to multiples of a fundamental vibrational frequency, provides further insight into molecular structure and dynamics. Near-infrared (NIR) radiation can be used to selectively excite these overtones. nih.gov

In related fluorinated benzoic acids, narrowband NIR excitation of the first OH stretching overtone (2νOH) has been shown to induce conformational changes. nih.gov For instance, excitation of one conformer of 2-fluorobenzoic acid led to its conversion to a higher-energy conformer stabilized by an intramolecular O-H···F hydrogen bond. nih.gov This process demonstrates that energy from a specific vibrational mode can be transferred within the molecule to overcome conformational barriers. The efficiency of this energy transfer can be influenced by the surrounding matrix environment. nih.gov

Furthermore, research on nanocrystal quantum dots has demonstrated long-range electronic-to-vibrational energy transfer (EVET) to the vibrational overtones of the surrounding matrix molecules. aps.org This highlights the importance of considering the interplay between a molecule and its environment when analyzing vibrational energy transfer processes. The study of vibrational overtones in this compound could reveal similar intramolecular and intermolecular energy transfer pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the structure of organic molecules in solution and the solid state.

The prediction of ¹H NMR chemical shifts through theoretical calculations has become a valuable tool in structural analysis. liverpool.ac.uk Density Functional Theory (DFT) methods are commonly employed for this purpose, often in combination with the Gauge-Including Atomic Orbital (GIAO) formalism. nih.govresearchgate.net These calculations can provide accurate predictions of proton chemical shifts, aiding in the assignment of experimental spectra. nih.gov

For complex molecules, a conformational search is often performed, and the NMR chemical shifts are calculated for each conformer. A Boltzmann-weighted average of these shifts is then compared to the experimental spectrum. nih.gov The accuracy of these predictions is dependent on the level of theory and basis set used in the calculations. nih.gov Such theoretical studies on this compound would be crucial for a definitive assignment of its proton resonances.

Table 1: Predicted ¹H NMR Chemical Shifts for a Related Compound (Illustrative)

| Proton | Experimental Shift (ppm) | Calculated Shift (ppm) | Difference (ppm) |

| H-2 | 7.294 | 7.466 | -0.172 |

| H-6 | 6.974 | 7.060 | -0.086 |

Note: Data for 1-fluoro-2-chloro-4-bromobenzene, illustrating the comparison between experimental and calculated shifts. liverpool.ac.uk A similar table would be generated for this compound based on its specific theoretical calculations.

¹H-NMR spectroscopy is a powerful technique for determining the stoichiometry of ligands in multivariate metal-organic frameworks (MOFs). mdpi.comchemrxiv.org MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. In multivariate MOFs, two or more different ligands are incorporated into the framework. mdpi.comresearchgate.net

To determine the ratio of the different linkers, the MOF is first digested, typically in an acidic solution, to release the constituent organic molecules. The resulting solution is then analyzed by ¹H-NMR. chemrxiv.org By integrating the characteristic proton signals of each linker, their relative amounts in the MOF structure can be quantified. mdpi.comresearchgate.net This method has been successfully used to confirm that the experimental ratio of reagents used in the synthesis of multivariate MOFs matches the ratio of the linkers in the final product. mdpi.comresearchgate.net For MOFs synthesized using this compound as one of the linkers, ¹H-NMR of the digested framework would allow for the precise determination of its incorporation ratio.

Mass Spectrometry Techniques in Elucidating Molecular Structure and Fragmentation Patterns

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

When a molecule like this compound is ionized in a mass spectrometer, typically by electron impact (EI), it forms a molecular ion (M⁺). This ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure.

For aromatic carboxylic acids, common fragmentation pathways include the loss of the hydroxyl group (-OH, M-17) and the carboxylic acid group (-COOH, M-45). libretexts.org The presence of the aldehyde group introduces another potential fragmentation pathway, the loss of the formyl radical (-CHO, M-29). libretexts.org The fluorine substituent on the aromatic ring will also influence the fragmentation pattern. The stable aromatic ring itself often gives a strong molecular ion peak. libretexts.org Analysis of the mass spectrum of this compound would reveal the relative probabilities of these and other fragmentation pathways, providing valuable information for its structural confirmation.

Table 2: Predicted Collision Cross Section (CCS) Data for this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 169.02956 | 128.0 |

| [M+Na]⁺ | 191.01150 | 137.5 |

| [M-H]⁻ | 167.01500 | 129.8 |

| [M+NH₄]⁺ | 186.05610 | 148.0 |

| [M+K]⁺ | 206.98544 | 135.4 |

| [M+H-H₂O]⁺ | 151.01954 | 122.1 |

| [M+HCOO]⁻ | 213.02048 | 150.4 |

| [M+CH₃COO]⁻ | 227.03613 | 175.8 |

Data sourced from publicly available databases. uni.lu This table provides theoretical collision cross-section values, which can be compared with experimental ion mobility-mass spectrometry data for further structural characterization.

Advanced X-ray Diffraction Studies of Crystalline Forms and Derivatives

X-ray diffraction (XRD) is a cornerstone technique for the unambiguous determination of the three-dimensional atomic arrangement in crystalline solids. For this compound and its derivatives, both single-crystal and powder XRD methods provide critical insights into their solid-state structures and bulk material properties.

Single-crystal X-ray diffraction (SC-XRD) offers the most precise determination of molecular geometry, conformation, and intermolecular interactions in the crystalline state. While a dedicated SC-XRD study for this compound itself is not prominently available in the reviewed literature, extensive analysis has been performed on its close derivatives, providing valuable structural information.

A notable example is the study of 2-Fluoro-4-(methoxycarbonyl)benzoic acid, a derivative where the formyl group is replaced by a methoxycarbonyl group. nih.govpsu.edu The analysis confirms the locus of the fluorine atom and reveals the molecule's conformation and packing in the crystal lattice. nih.gov In this derivative, the benzene (B151609) ring and the methoxycarbonyl group are nearly coplanar, with a small dihedral angle of 1.5 (3)° between them. psu.edu However, the carboxylic acid group is significantly twisted out of the plane of the benzene ring, exhibiting a dihedral angle of 20.2 (4)°. psu.edu The crystal structure is organized into sheets stabilized by multiple intermolecular hydrogen bonds, including classical carboxylate inversion dimers formed by pairs of O—H⋯O hydrogen bonds. nih.govpsu.edu

The crystallographic data for this derivative, determined at 296 K, are summarized below. nih.govpsu.edu

| Parameter | Value |

| Chemical Formula | C₉H₇FO₄ |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 7.536 (7) |

| b (Å) | 7.591 (7) |

| c (Å) | 8.523 (8) |

| α (°) | 99.480 (14) |

| β (°) | 108.748 (13) |

| γ (°) | 99.240 (14) |

| Volume (ų) | 443.3 (7) |

| Z | 2 |

Data for 2-Fluoro-4-(methoxycarbonyl)benzoic acid, a derivative of the title compound. nih.govpsu.edu

Such studies are fundamental for understanding how the substituent pattern on the benzoic acid ring influences solid-state packing, which in turn affects physical properties like melting point and solubility. The refinement of such crystal structures is often carried out using software packages like SHELX.

For instance, studies involving variable temperature powder X-ray diffraction (VTXRD) have been employed to investigate materials prepared using this compound. rsc.org The resulting diffraction patterns provide a fingerprint of the bulk material, which can be compared against patterns simulated from single-crystal data to verify structural integrity and phase purity. researchgate.net

Quantum Chemical Computations for Molecular Properties and Reactivity Prediction

Quantum chemical computations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting molecular properties and understanding chemical reactivity, complementing experimental findings.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and predict the equilibrium geometry of molecules. nih.gov For compounds like this compound, DFT calculations are performed to find the lowest energy conformation (geometry optimization) and to calculate various thermodynamic properties. researchgate.net

These calculations typically employ a combination of a functional and a basis set. A common approach involves using the B3LYP functional with a 6-311++G(d,p) basis set, which has been shown to provide a good balance between accuracy and computational cost for organic molecules, including related fluorophenyl compounds. researchgate.nettrdizin.gov.tr More advanced functionals like PBE0 combined with larger basis sets such as def2-TZVP may also be used for higher accuracy. rsc.org The geometry optimization process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule to find the arrangement with the minimum electronic energy, thus predicting the most stable three-dimensional structure. researchgate.net These theoretical structures provide crucial data where experimental crystal structures are unavailable and serve as the foundation for predicting other properties.

Beyond geometry, computational methods are widely used to predict spectroscopic parameters and other physicochemical properties. For instance, time-dependent DFT (TD-DFT) can be used to investigate electronic properties like HOMO-LUMO energy gaps and to simulate UV-Vis spectra. trdizin.gov.tr

A particularly important predictable parameter is the collision cross section (CCS), which relates to the shape and size of an ion in the gas phase as measured by ion mobility spectrometry (IMS). nih.gov Computational tools can predict the CCS values for different ionic forms of a molecule. osti.gov For this compound, predicted CCS values have been calculated for various adducts, providing a theoretical benchmark for experimental identification. uni.lu These predictions are valuable for distinguishing the compound from isomers and other substances in complex mixtures without needing an authentic reference standard. nih.gov

The predicted collision cross-section values for various adducts of this compound are presented in the table below. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 169.02956 | 128.0 |

| [M]⁺ | 168.02173 | 127.6 |

| [M+NH₄]⁺ | 186.05610 | 148.0 |

| [M+Na]⁺ | 191.01150 | 137.5 |

| [M+K]⁺ | 206.98544 | 135.4 |

| [M-H]⁻ | 167.01500 | 129.8 |

| [M]⁻ | 168.02283 | 127.6 |

| [M+HCOO]⁻ | 213.02048 | 150.4 |

Predicted CCS values calculated using CCSbase. uni.lu

Applications of 2 Fluoro 4 Formylbenzoic Acid in Advanced Organic Synthesis and Materials Science

Building Block for Complex Organic Molecules

The distinct reactivity of the carboxylic acid and aldehyde groups, combined with the electronic influence of the fluorine atom, positions 2-fluoro-4-formylbenzoic acid as a key starting material or intermediate in multi-step organic syntheses.

Synthesis of Zaragozic Acid A Analogs

While this compound itself is not prominently documented in the synthesis of Zaragozic Acid A analogs, the closely related compound 2-Fluorobenzoic acid is utilized for this purpose. It serves as a key organic chemical synthesis intermediate in the preparation of these complex natural product analogs. This highlights the importance of the fluorinated benzoic acid scaffold in constructing intricate molecular architectures.

Precursor in Olaparib Synthesis and Related Pharmaceutical Intermediates

The structural motif of fluorinated formylbenzoic acids is crucial in the synthesis of high-value pharmaceutical compounds, most notably in the production of the PARP inhibitor Olaparib and its derivatives. While literature often points to the isomer 2-fluoro-5-formylbenzoic acid , the synthetic strategies are directly applicable and illustrative.

A key intermediate for Olaparib is 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid . acs.orgacs.org Patented synthetic routes demonstrate that 2-fluoro-5-formylbenzoic acid is a direct precursor to this intermediate. patsnap.com The synthesis involves reacting 2-fluoro-5-formylbenzoic acid with reagents like (3-oxo-1,3-dihydro-isobenzofuran-1-yl)dialkyl phosphate (B84403) or phthalide (B148349) to create an advanced intermediate. patsnap.com This product is then reacted with hydrazine (B178648) hydrate (B1144303) to form the critical phthalazinone core of the Olaparib intermediate. patsnap.comtandfonline.com This pathway underscores the compound's role in constructing the complex heterocyclic systems central to modern pharmaceuticals. Furthermore, 2-fluoro-5-formylbenzoic acid has been used to synthesize novel phthalazinone derivatives for potential therapeutic applications. googleapis.comgoogleapis.comgoogle.com

Development of Functional Materials

The ability of this compound to participate in various chemical reactions allows for its incorporation into advanced materials, imparting specific functions and properties.

Synthesis of Polymers, Resins, and Specialty Chemicals

This compound is a valuable monomer for creating specialized polymers and resins. The carboxylic acid group can be readily converted into a more reactive form, such as an acid chloride (2-fluoro-4-formylbenzoyl chloride ), which can then undergo polymerization reactions like esterification or amidation with appropriate co-monomers to form polyesters or polyamides. ncl.ac.uk The presence of the aldehyde and fluorine groups on the polymer backbone introduces unique functionality, which can be used for cross-linking, post-polymerization modification, or to tune the material's physical and chemical properties. Its utility is also noted in the preparation of various specialty chemicals where its distinct functional groups serve as reactive handles. google.comgoogle.com.pgambeed.com

Integration into Metal-Organic Frameworks (MOFs) for Drug Delivery Systems

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules. The bifunctional nature of this compound makes it an excellent candidate for use as an organic linker in MOF synthesis. The carboxylic acid group can coordinate with metal centers to build the framework's structure, while the formyl (aldehyde) group remains available as a functional site within the pores of the MOF.

This pendant aldehyde group can be used to covalently attach drug molecules, proteins, or other therapeutic agents. The fluorine atom can also influence the framework's properties, such as its hydrophobicity and electronic environment, potentially modulating the drug loading and release kinetics. This strategic incorporation of functional linkers is a key area of research for developing sophisticated drug delivery systems that allow for controlled and targeted release of therapeutics.

Catalytic Applications in Organic Transformations

In the reviewed scientific and patent literature, there are no specific documented instances of this compound itself being employed as a catalyst in organic transformations. While some functionalized benzoic acids may exhibit catalytic activity in certain reactions, this application has not been reported for this particular compound.

Role as Acid Catalyst in Aldehyde Synthesis

While direct studies detailing this compound as an acid catalyst for aldehyde synthesis are not extensively documented, the catalytic activity of structurally related compounds provides insight into its potential. For instance, 3,5-Difluoro-4-formylbenzoic acid, a sulfamic acid derivative, is utilized as a catalyst in the synthesis of aldehydes. biosynth.com The catalytic action of this related compound is attributed to its ability to be oxidized by air and light to form an active catalytic species. biosynth.com This suggests that the formylbenzoic acid moiety, particularly when modified with electron-withdrawing groups like fluorine, can play a role in catalytic cycles for aldehyde synthesis.

Reagent for Functionalized Mesoporous Silica (B1680970) Catalysts

Formylbenzoic acids serve as critical reagents in the development of functionalized mesoporous silica, creating advanced heterogeneous catalysts. In a notable study, the related compound 4-formylbenzoic acid was grafted onto an amine-functionalized SBA-15 mesoporous silica to create a novel organocatalyst. researchgate.net This process involves modifying the silica surface to anchor the acidic compound, thereby creating a solid acid catalyst.

The functionalization significantly alters the physical properties of the silica material. researchgate.net Surface area measurements confirmed that the introduction of the organic moiety led to a contraction in pore size and a change in surface area, which are critical parameters for catalytic activity. researchgate.net

Table 1: Physical Properties of Functionalized SBA-15 Catalyst

| Material | Pore Size (nm) | Surface Area (m²/g) |

|---|---|---|

| Starting SBA-15 | 10.5 | - |

| Organofunctionalized SBA-15 | 4.9 | 240 |

Data sourced from research on grafting 4-formylbenzoic acid onto amine-functionalized SBA-15 silica. researchgate.net

This acid-functionalized catalyst, used with a co-catalyst, demonstrated higher activity than the original SBA-15 material for the synthesis of cyclic carbonates. researchgate.net The development of such acid-base bifunctional mesoporous silica nanoparticles highlights a cooperative effect between the acidic and basic groups, enabling reactions that are inefficient with homogeneous catalysts. nih.gov This methodology, demonstrated with 4-formylbenzoic acid, establishes a clear precedent for the use of this compound as a reagent to create specialized, reusable solid-state catalysts for applications in carbon-carbon bond formation and other organic transformations. nih.govevitachem.com

Radiopharmaceutical Development and Positron Emission Tomography (PET) Imaging Probes (via related fluorobenzoic acids)

In the field of nuclear medicine, fluorobenzoic acids isotopically labeled with Fluorine-18 (¹⁸F) are indispensable precursors for synthesizing radiopharmaceuticals for Positron Emission Tomography (PET) imaging. researchgate.net While this compound is not directly used, related compounds like 4-[¹⁸F]fluorobenzoic acid ([¹⁸F]FBA) are pivotal prosthetic groups for labeling biologically active molecules, such as peptides and drugs. snmjournals.orgsnmjournals.org The favorable half-life (approximately 110 minutes) and low positron energy of ¹⁸F make it an ideal radionuclide for PET imaging. researchgate.net

A key application is the radiolabeling of peptides for imaging cell surface receptors in tumors. snmjournals.orgnih.gov The process often involves converting [¹⁸F]FBA into a more reactive intermediate, such as N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB), which then conjugates to a peptide. researchgate.net Automated solid-phase synthesis methods have been developed to streamline the conjugation of [¹⁸F]FBA to peptides, ensuring high purity of the final radiolabeled product. snmjournals.org

A specific example of this application is the synthesis of [¹⁸F]fluorobenzoate-doxorubicin, a potential radiotracer for tumor imaging. snmjournals.org In this process, [¹⁸F]FBA is first synthesized and then conjugated to doxorubicin. snmjournals.org The resulting radiotracer's distribution in the body can be tracked via PET to identify areas of high uptake, such as tumors. snmjournals.org

Table 2: Biodistribution of [¹⁸F]fluorobenzoate-doxorubicin in Rats at 60 Minutes Post-Injection

| Organ | Percentage of Injected Dose (%ID) |

|---|---|

| Kidneys | 4.12 ± 0.10 |

| Spleen | 1.56 ± 0.12 |

| Liver | 0.98 ± 0.08 |

Data represents the mean ± standard deviation of tracer uptake. snmjournals.org

This research demonstrates the crucial role of fluorobenzoic acid derivatives in creating targeted PET imaging probes, enabling the non-invasive detection and characterization of diseases. researchgate.netsnmjournals.org

Role of 2 Fluoro 4 Formylbenzoic Acid in Medicinal Chemistry Research

Design and Synthesis of Bioactive Derivatives

The reactive aldehyde and carboxylic acid groups on the 2-fluoro-4-formylbenzoic acid molecule serve as key handles for chemical modification, enabling its incorporation into a variety of heterocyclic and complex organic structures.

Antibacterial Thiazole (B1198619) Derivatives

The thiazole ring is a prominent heterocyclic motif found in numerous pharmacologically active compounds, including a number of approved drugs. frontiersin.org The synthesis of thiazole derivatives often involves the reaction of a thiourea (B124793) or thioamide with an α-haloketone. While direct literature on the synthesis of antibacterial thiazoles from this compound is limited, extensive research on the closely related 4-formylbenzoic acid provides a clear blueprint for such endeavors.

In a representative synthesis, 4-formylbenzoic acid is used to create Schiff base derivatives which are then cyclized to form the thiazole core. researchgate.net These thiazole derivatives, bearing the benzoic acid moiety, have been screened for antibacterial activity. For instance, a series of novel Schiff base derivatives of 4-formylbenzoic acid were synthesized and evaluated for their in-vitro antibacterial activity using the broth microdilution method. researchgate.net Some of these compounds demonstrated very strong activity against various bacterial strains, including staphylococci and micrococci, with Minimum Inhibitory Concentration (MIC) values as low as 0.98 µg/ml. researchgate.net The likely antibacterial target for these compounds was identified as gyrase B through molecular docking studies. researchgate.net

This synthetic strategy could readily be adapted using this compound. The presence of the fluorine atom would be expected to modulate the electronic properties, lipophilicity, and metabolic stability of the resulting thiazole derivatives, potentially leading to improved antibacterial potency or an altered spectrum of activity. The development of new antibacterial agents is critical, and components of the fatty acid biosynthetic pathway, such as FabH, have been identified as attractive targets. nih.gov Thiazole derivatives have shown promise as potent FabH inhibitors, with MIC values ranging from 1.56 µg/mL to 100 µg/mL. nih.gov

Antiviral Agents (e.g., Dengue Virus Protease Inhibitors)

The Dengue virus, a member of the Flaviviridae family, is a major global health threat for which no specific antiviral therapy is currently available. nih.gov The viral NS2B-NS3 protease is essential for viral replication, making it a prime target for the development of antiviral drugs. nih.govnih.gov An effective inhibitor would ideally be active against all four serotypes of the virus. nih.gov

The discovery of small molecule inhibitors often involves screening compound libraries against the purified protease. nih.gov One successful approach identified a benzimidazole (B57391) derivative, MB21, which inhibited the Dengue virus type 2 protease with an IC50 of 5.95 μM and was effective against all four serotypes in cell culture. nih.gov Other strategies have focused on developing peptide-based inhibitors that mimic the natural substrate of the protease. nih.gov

While this compound is not explicitly mentioned in the reviewed literature as a starting material for Dengue protease inhibitors, its structural features make it a plausible candidate for building novel inhibitor scaffolds. The formyl group can be used to construct heterocyclic systems or to introduce pharmacophores that can interact with the active site of the protease. For example, in silico docking studies have been performed on tetracyclic derivatives like oxazino[2,3-a]isoquinolines to evaluate their potential as Dengue virus NS2B/NS3 protease inhibitors. wjpr.net The carboxylic acid and fluorine atom of this compound could be used to optimize binding affinity, solubility, and pharmacokinetic properties of new antiviral candidates.

Human Glucagon (B607659) Receptor Antagonists

The glucagon receptor, a G-protein coupled receptor primarily expressed in the liver, plays a key role in regulating blood glucose levels. google.com Antagonizing this receptor is a promising therapeutic strategy for the treatment of type 2 diabetes. researchgate.net

Research into small-molecule glucagon receptor antagonists has led to the discovery of various chemical scaffolds, including those containing pyrazole (B372694) and thiazole cores. researchgate.netnih.gov In one notable example, a large library of over 800 thiazole analogs was prepared using solid-phase synthesis. researchgate.net This synthesis utilized Fmoc-β-Ala-Wang resin, which was coupled to 4-formylbenzoic acid . Subsequent reductive amination and condensation steps led to the creation of a thiazole library for screening. researchgate.net This highlights a direct application for a benzoic acid with a formyl group in the generation of potential human glucagon receptor antagonists.

Given this precedent, this compound is an ideal candidate for similar synthetic strategies. The introduction of a fluorine atom onto the phenyl ring is a common tactic in medicinal chemistry to enhance binding affinity and improve metabolic stability. Therefore, incorporating this compound in place of its non-fluorinated counterpart could lead to the discovery of novel glucagon receptor antagonists with superior pharmacokinetic and pharmacodynamic profiles.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Understanding the relationship between a molecule's structure and its biological activity is fundamental to drug design. For derivatives of this compound, SAR studies would focus on how modifications to its three key functional groups affect therapeutic efficacy.

General principles from related compound series offer valuable insights. For benzoic acid derivatives, the nature and position of substituents on the phenyl ring are critical. Hydrophilic substituents can facilitate interactions with polar amino acid residues in a target's binding site, while the phenyl ring itself can engage in crucial hydrophobic interactions. iomcworld.com The fluorine atom in the 2-position of the target compound is an electron-withdrawing group that can influence the acidity of the carboxylic acid and participate in hydrogen bonding or other electrostatic interactions. The formyl group at the 4-position is a key reactive handle and a hydrogen bond acceptor.

In the context of thiazole derivatives, SAR studies have shown that substitutions at various positions on the thiazole ring and on the connected aromatic systems can dramatically influence biological activity, such as anticancer or antibacterial effects. ddtjournal.com For example, in a series of thiazolopyrimidine derivatives, para-substitution on a distal aryl ring was found to favor anticancer activity. ddtjournal.com

An SAR study of derivatives made from this compound would systematically explore variations, such as:

Modifications of the formyl group: Converting the aldehyde to different heterocyclic rings (e.g., thiazole, oxadiazole, pyrazole).

Reactions at the carboxylic acid: Formation of amides or esters to alter polarity and cell permeability.

Further substitution on the phenyl ring: Introducing additional groups to probe the binding pocket of the biological target.

By correlating these structural changes with biological data, a detailed SAR map can be constructed, guiding the optimization of lead compounds toward more potent and selective drug candidates.

Computational Approaches in Drug Design

Computational methods are indispensable tools in modern medicinal chemistry, accelerating the drug discovery process by predicting how a molecule will interact with its biological target.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This method is used to understand binding mechanisms and to screen virtual libraries of compounds for potential hits.

For derivatives of this compound, docking studies would be crucial for each of the therapeutic areas discussed:

Antibacterial Agents: Docking studies of thiazole derivatives based on 4-formylbenzoic acid have suggested that DNA gyrase B is a possible target. researchgate.net These studies model the interactions between the ligand and the amino acid residues in the enzyme's active site, identifying key hydrogen bonds and hydrophobic interactions that contribute to binding affinity. researchgate.net Similar studies on this compound derivatives would help rationalize their antibacterial activity and guide further optimization.

Antiviral Agents: In the search for Dengue protease inhibitors, in silico docking can be used to screen libraries for molecules that fit into the enzyme's active site. nih.gov For example, docking analysis of the inhibitor MB21 indicated that it binds near the active site of the Dengue protease. nih.gov

Human Glucagon Receptor Antagonists: Docking of potential antagonists into the complex structure of the glucagon receptor can reveal the binding mode and highlight which parts of the molecule are most important for potent antagonism.

These computational predictions, when combined with experimental data, provide a powerful platform for the rational design of new therapeutic agents based on the versatile this compound scaffold.

Interaction Energy Analysis with Biomolecules (e.g., DNA Bases)

The study of interactions between small molecules and biological macromolecules is a cornerstone of medicinal chemistry, providing insights into the mechanisms of drug action. While direct experimental or computational studies on the interaction of this compound with DNA bases are not extensively documented in publicly available literature, valuable inferences can be drawn from research on structurally analogous compounds.

A notable study investigated the interaction energies of thiazole derivatives of 4-formylbenzoic acid with DNA nucleobases, specifically guanine (B1146940) and cytosine, using Density Functional Theory (DFT) calculations. cuny.edubiosynth.com This research provides a framework for understanding how the formyl and benzoic acid moieties might engage with DNA. The calculations revealed that the interaction energies for the guanine complexes were approximately 2 kcal/mol lower (indicating stronger interaction) than those for the corresponding cytosine complexes. cuny.edubiosynth.com

The primary forces driving these interactions are typically hydrogen bonding and π-π stacking. The carboxyl group of the benzoic acid and the formyl group can act as hydrogen bond donors and acceptors, while the aromatic ring can participate in stacking interactions with the planar structures of the DNA bases.

For this compound, the introduction of a fluorine atom at the ortho-position to the carboxylic acid group would likely modulate these interactions. The high electronegativity of fluorine can influence the electronic distribution of the entire molecule, potentially affecting the acidity of the carboxylic acid and the hydrogen-bonding capabilities of the adjacent functional groups. Furthermore, the fluorine atom could participate in non-covalent interactions, such as electrostatic or halogen bonds, which could either strengthen or weaken the binding to biomolecules depending on the specific geometry of the interaction.

A hypothetical interaction model, based on the findings for 4-formylbenzoic acid derivatives, is presented in the table below. It is important to emphasize that these are projected interaction types that would require specific computational or experimental validation for this compound.

| Biomolecule | Potential Interaction Sites with this compound | Type of Interaction |

| Guanine | N-H and C=O groups | Hydrogen Bonding |

| Aromatic ring system | π-π Stacking | |

| Cytosine | N-H and C=O groups | Hydrogen Bonding |

| Aromatic ring system | π-π Stacking |

Further computational studies, specifically DFT calculations, would be necessary to accurately quantify the interaction energies between this compound and DNA bases and to understand the precise role of the fluorine substituent in these molecular interactions.

Development of Fluorinated Amino Acids and Peptides (related fluorination chemistry)

The incorporation of fluorine into amino acids and peptides is a widely employed strategy in medicinal chemistry to enhance their metabolic stability, modulate their conformational properties, and improve their biological activity. nih.govpsu.edu While direct synthetic routes starting from this compound to produce novel fluorinated amino acids are not prominently described in the literature, its structure presents potential as a versatile starting block for such syntheses.

The general synthesis of fluorinated amino acids often involves either the introduction of fluorine into an amino acid scaffold or the construction of the amino acid from a fluorinated precursor. beilstein-journals.org The bifunctional nature of this compound, containing both a carboxylic acid and a formyl group, makes it a candidate for various synthetic transformations.

For instance, the formyl group could be utilized in reactions such as the Strecker synthesis, where it would react with an amine and a cyanide source to form an α-amino nitrile, which can then be hydrolyzed to the corresponding α-amino acid. The carboxylic acid group would likely require protection during this sequence. Alternatively, the formyl group could undergo reductive amination to introduce an amino group, followed by further modifications to construct the full amino acid structure.

While the direct use of this compound is yet to be widely reported for this purpose, a related isomer, 2-fluoro-5-formylbenzoic acid , has been noted for its application in the bioconjugation and labeling of peptides. mdpi.com This highlights the utility of the formyl group on a fluorinated benzoic acid scaffold for linking to biological molecules.

The development of novel fluorinated amino acids is a continuous endeavor in peptide science. The table below outlines some general methods for synthesizing fluorinated amino acids, into which a precursor like this compound could potentially be integrated.

| Synthetic Strategy for Fluorinated Amino Acids | Relevance to this compound |

| Strecker Synthesis | The formyl group can serve as the aldehyde component. |

| Reductive Amination | The formyl group can be converted to an amino group. |

| Asymmetric Synthesis | Chiral auxiliaries or catalysts can be used to control stereochemistry in reactions involving the formyl group. |

| Cross-Coupling Reactions | The aromatic ring could potentially be further functionalized. |

The synthesis of peptides with unique properties often relies on the availability of a diverse pool of unnatural amino acids. The strategic application of building blocks like this compound could lead to the creation of novel fluorinated amino acids and peptidomimetics with tailored biological functions.

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways for 2-Fluoro-4-formylbenzoic Acid

While this compound is commercially available, future research is anticipated to focus on developing more efficient, sustainable, and scalable synthetic routes. Current methodologies often rely on multi-step processes that may involve harsh reagents or produce significant waste. Emerging trends in chemical synthesis point toward greener and more economical alternatives.

Future research could explore:

Continuous Flow Chemistry : The adoption of continuous flow processing could offer enhanced control over reaction parameters, improve safety, and increase yield and purity. archivemarketresearch.com This is particularly relevant for scaling up production for industrial applications.

Biocatalysis : The use of enzymes to catalyze specific steps, such as the oxidation of a methyl group or a selective formylation, could provide a highly specific and environmentally benign synthetic route.

C-H Activation : Direct C-H formylation or carboxylation of simpler fluorinated precursors would represent a more atom-economical approach, minimizing the need for pre-functionalized starting materials. Research into ortho-lithiation followed by formylation, a technique used for analogous compounds like 5-chlorophthalide, could be adapted for this molecule. researchgate.net

| Synthetic Strategy | Description | Potential Advantages | Research Focus |

|---|---|---|---|

| Continuous Flow Synthesis | Performing reactions in a continuously flowing stream rather than in a batch reactor. | Improved safety, scalability, consistency, and yield. archivemarketresearch.com | Optimization of reactor design, reaction kinetics, and solvent systems. |

| Enzymatic Synthesis | Using enzymes as catalysts for key transformation steps. | High selectivity, mild reaction conditions, reduced environmental impact. | Screening for suitable enzymes, enzyme engineering for enhanced activity. |

| Direct C-H Functionalization | Introducing the formyl or carboxyl group directly onto a C-H bond of a fluorinated precursor. | Increased atom economy, fewer synthetic steps, reduced waste. | Development of novel catalyst systems, understanding regioselectivity. |

Advanced Applications in Targeted Drug Delivery and Theranostics

The dual functionality of this compound makes it an attractive linker and building block for sophisticated biomedical applications. Theranostics, the integration of therapeutic and diagnostic capabilities into a single agent, is a particularly promising frontier.

Future research is expected to leverage this compound in:

pH-Responsive Nanoparticles : The carboxylic acid group can be used to anchor the molecule to nanoparticles, while the aldehyde can serve as a reactive handle for attaching drugs or targeting ligands via acid-labile bonds (e.g., hydrazones). This would allow for the creation of drug delivery systems that release their payload in the acidic microenvironment of tumors. Related research has shown the utility of formylbenzoic acid derivatives in such systems. chemsrc.com

Targeted Metal-Organic Frameworks (MOFs) : MOFs are highly porous materials with potential for high drug loading. researchgate.net By incorporating this compound as a linker or by post-synthetically modifying a MOF with it, researchers could create frameworks with tailored drug-release profiles. The fluorine atom can modulate drug-framework interactions, while the aldehyde provides a site for attaching targeting moieties like peptides or antibodies to guide the MOF to cancer cells. nih.govresearchgate.netmdpi.com

Multifunctional Imaging Probes : The aldehyde group can be used to conjugate imaging agents (e.g., fluorescent dyes, MRI contrast agents) to a delivery vehicle, while the core structure is integrated into a therapeutic system. This aligns with the goals of theranostics, enabling simultaneous visualization of drug delivery and therapeutic action. thno.org

Computational Design of Next-Generation this compound-Based Materials

Computational chemistry and materials modeling are becoming indispensable tools for accelerating the design and discovery of new materials. Future research will likely employ computational methods to predict and optimize the properties of materials derived from this compound before their synthesis.

Key areas for computational investigation include:

Density Functional Theory (DFT) : DFT calculations can be used to understand the electronic properties of the molecule, such as its reactivity, acidity, and interaction with other molecules. This is crucial for designing catalysts for its synthesis or predicting its binding affinity in biological systems. analis.com.my

Molecular Dynamics (MD) Simulations : MD simulations can model the behavior of larger systems, such as nanoparticles or MOFs incorporating the compound. These simulations can predict drug loading and release kinetics, the stability of the material in a biological environment, and its interaction with cell membranes. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) : In drug design, QSAR models can be developed to correlate the structural features of derivatives of this compound with their biological activity, guiding the synthesis of more potent and selective therapeutic agents. nih.gov Studies on related fluorinated benzoic acids have used computational analysis to understand conformational preferences, which influences molecular interactions. mdpi.com

| Computational Method | Primary Application | Expected Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Predicting electronic structure and reactivity. analis.com.my | Guidance for synthesis optimization and rational design of inhibitors. |

| Molecular Dynamics (MD) | Simulating behavior of materials in complex environments. researchgate.net | Prediction of drug release profiles and material stability. |

| QSAR | Correlating chemical structure with biological activity. nih.gov | Design of new drug candidates with improved efficacy. |

Interdisciplinary Research Integrating Chemical Biology and Chemical Engineering

The full potential of this compound will be unlocked through collaborative research that spans multiple scientific disciplines. The synergy between chemical biology and chemical engineering is particularly vital for translating fundamental discoveries into practical applications.

Future interdisciplinary efforts will likely focus on:

Developing Biocompatible Drug Carriers : Chemical biologists can design and synthesize derivatives of the compound that bind to specific biological targets (e.g., enzymes, receptors). Chemical engineers can then devise methods to incorporate these molecules into biocompatible and stable delivery platforms like liposomes or polymeric nanoparticles, and develop scalable manufacturing processes. chemsrc.com

Creating 'Smart' Biomaterials : Integrating this compound into hydrogels or other scaffolds could lead to materials that respond to biological stimuli. For example, a hydrogel could be designed to degrade and release a therapeutic agent in the presence of a specific enzyme, a concept that requires expertise in both polymer chemistry and cell biology.

Probing Biological Systems : The aldehyde functionality allows for selective ligation to biomolecules, making derivatives of this compound useful as chemical probes to study biological pathways or identify new drug targets.

Environmental and Toxicological Considerations in Advanced Applications

As with any chemical intended for widespread or advanced use, a thorough understanding of its environmental and toxicological profile is essential. While basic safety data indicates that the compound can be an irritant apolloscientific.co.ukfishersci.fi, a more comprehensive assessment is needed, especially for applications that could lead to environmental exposure.

Future research must address:

Biodegradability and Persistence : Studies are needed to determine the environmental fate of this compound and the materials derived from it. The presence of the fluorinated aromatic ring may increase its persistence in the environment.

Ecotoxicity : The potential impact on aquatic life and other organisms needs to be evaluated. This involves standardized tests to determine toxicity levels and potential for bioaccumulation. Information from databases like the EPA's CompTox Chemicals Dashboard can serve as a starting point for such assessments. epa.gov

Lifecycle Assessment : For any large-scale application, a full lifecycle assessment will be necessary. This evaluates the environmental impact of the compound from its synthesis (including raw materials and energy consumption) to its final disposal or degradation, promoting the development of truly sustainable technologies. archivemarketresearch.com

常见问题

Q. What computational tools predict the acid dissociation constant (pKa) of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.